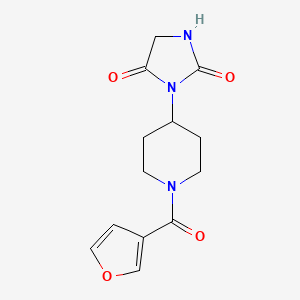![molecular formula C18H18N2O3S2 B2911488 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 886917-79-9](/img/structure/B2911488.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide, also known as DMXAA or ASA404, is a synthetic compound that has been extensively studied for its potential anti-cancer properties. DMXAA was first identified as a tumor vascular disrupting agent, meaning that it can selectively target and destroy the blood vessels that supply tumors with nutrients and oxygen. In recent years, DMXAA has also been investigated for its ability to stimulate the immune system and induce tumor cell death.
Mécanisme D'action
The exact mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to selectively target and destroy tumor blood vessels, leading to reduced blood flow and nutrient supply to the tumor. This compound has also been shown to activate immune cells, leading to increased production of cytokines and enhanced immune response against tumor cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its anti-tumor and immune-stimulating properties, this compound has been shown to induce oxidative stress, increase vascular permeability, and inhibit angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has several advantages for lab experiments, including its selective targeting of tumor blood vessels and its ability to stimulate the immune system. However, this compound has some limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Orientations Futures
There are several future directions for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide research, including its potential use in combination with other anti-cancer therapies, its use in personalized medicine approaches, and its investigation as a potential treatment for other diseases such as viral infections and autoimmune disorders. Further studies are also needed to fully understand the mechanism of action of this compound and to identify potential biomarkers for patient selection and treatment monitoring.
Méthodes De Synthèse
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide can be synthesized through a multi-step process involving the reaction of 2-mercapto-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)acetamide with ethyl iodide in the presence of a base. The resulting intermediate is then reacted with 4,7-dimethoxy-1,3-benzothiazol-2-amine to yield this compound.
Applications De Recherche Scientifique
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide has been extensively studied in preclinical models of cancer, with promising results in a variety of tumor types. In mouse models, this compound has been shown to induce tumor cell death, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. This compound has also been investigated for its ability to stimulate the immune system, with studies showing increased production of cytokines and activation of immune cells.
Propriétés
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-4-24-14-8-6-5-7-11(14)17(21)20-18-19-15-12(22-2)9-10-13(23-3)16(15)25-18/h5-10H,4H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLLYPRTJNYHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetonitrile](/img/structure/B2911405.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B2911409.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2911410.png)
![3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2911411.png)
![N-[2-[4-[(6-Chloro-3-oxo-4H-1,4-benzoxazin-7-yl)sulfonyl]piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2911414.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2911416.png)
![7-Fluoro-2-methyl-3-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2911418.png)
![5-methyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2911419.png)

![N-(4-chlorobenzyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2911422.png)



